2-Phenylpyrazolo[1,5-a]pyrimidin-6-amine
CAS No.: 1269515-27-6
Cat. No.: VC3081760
Molecular Formula: C12H10N4
Molecular Weight: 210.23 g/mol
* For research use only. Not for human or veterinary use.
![2-Phenylpyrazolo[1,5-a]pyrimidin-6-amine - 1269515-27-6](/images/structure/VC3081760.png)
Specification
CAS No. | 1269515-27-6 |
---|---|
Molecular Formula | C12H10N4 |
Molecular Weight | 210.23 g/mol |
IUPAC Name | 2-phenylpyrazolo[1,5-a]pyrimidin-6-amine |
Standard InChI | InChI=1S/C12H10N4/c13-10-7-14-12-6-11(15-16(12)8-10)9-4-2-1-3-5-9/h1-8H,13H2 |
Standard InChI Key | OFINAPMJDHSPLP-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=NN3C=C(C=NC3=C2)N |
Canonical SMILES | C1=CC=C(C=C1)C2=NN3C=C(C=NC3=C2)N |
Introduction
Chemical Properties and Structural Characteristics
2-Phenylpyrazolo[1,5-a]pyrimidin-6-amine features a fused heterocyclic structure consisting of pyrazole and pyrimidine rings with a phenyl substituent at position 2 and an amino group at position 6. The compound's core structure contributes to its unique chemical behavior and biological activities.
Basic Chemical Properties
The key chemical properties of 2-Phenylpyrazolo[1,5-a]pyrimidin-6-amine are summarized in Table 1:
Table 1: Chemical Properties of 2-Phenylpyrazolo[1,5-a]pyrimidin-6-amine
Property | Value |
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CAS Number | 1269515-27-6 |
Molecular Formula | C₁₂H₁₀N₄ |
Molecular Weight | 210.23 g/mol |
SMILES Code | NC1=CN2C(N=C1)=CC(C3=CC=CC=C3)=N2 |
The compound contains four nitrogen atoms in its structure, with one being part of the amino group at position 6. The presence of the amino group creates opportunities for hydrogen bonding and further functionalization, making this compound valuable in medicinal chemistry research .
Structural Features
2-Phenylpyrazolo[1,5-a]pyrimidin-6-amine possesses several notable structural features that influence its reactivity and biological properties. The fused pyrazolo[1,5-a]pyrimidine core represents a bicyclic heteroaromatic system with extended π-conjugation, contributing to its stability. The phenyl ring at position 2 extends this conjugation further, while the amino group at position 6 serves as a potential hydrogen bond donor and site for further functionalization .
The compound's structure allows for various modifications, including substitutions on the phenyl ring or functionalization of the amino group, which can lead to derivatives with enhanced biological activities or improved physicochemical properties. This structural versatility makes 2-Phenylpyrazolo[1,5-a]pyrimidin-6-amine an attractive scaffold for medicinal chemistry studies .
Synthesis Methods
Several synthetic approaches have been developed for the preparation of 2-Phenylpyrazolo[1,5-a]pyrimidin-6-amine and related pyrazolo[1,5-a]pyrimidine derivatives. These methods typically involve either the construction of the pyrimidine ring onto a preformed pyrazole or the assembly of both rings through cyclization reactions.
Cyclization Approaches
One common synthetic route involves the cyclization of 3-aminopyrazoles with appropriate 1,3-biselectrophilic compounds. In the case of 2-Phenylpyrazolo[1,5-a]pyrimidin-6-amine, the synthesis typically starts with a phenyl-substituted aminopyrazole precursor . The cyclization reactions are often conducted in the presence of basic catalysts, such as piperidine, in alcoholic solvents under reflux conditions .
A practical synthesis approach involves:
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Preparation of phenyl-substituted aminopyrazole
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Reaction with suitable electrophilic reagents to form the pyrimidine ring
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Introduction or modification of the amino functionality at position 6
As described in related syntheses, the aminopyrazole precursors can be prepared from the reaction of hydrazine with appropriate α,β-unsaturated nitriles or similar precursors . For instance, in the synthesis of analogous compounds, aryl-substituted acetonitriles are treated with N,N-dimethylformamide dimethyl acetal to give the corresponding acrylonitriles, which then react with hydrazine to form aminopyrazoles .
Alternative Synthetic Routes
An alternative approach for synthesizing pyrazolo[1,5-a]pyrimidines involves pericyclic reactions without using aminopyrazole starting materials. For example, N-propargylic sulfonylhydrazones can undergo [4+2] cycloaddition reactions in the presence of copper catalysts to form the fused ring system .
For specific functionalization at position 6, methods involving the conversion of carbonyl or halogen substituents to amino groups can be employed. In one example from a patent describing the synthesis of related compounds, 2-phenylpyrazolo[1,5-a]pyrimidin-6-amine was used as a starting material for further functionalization to create compounds with urea structures .
A study published in 2023 investigated the synthesis and biological evaluation of various pyrazolo[1,5-a]pyrimidine derivatives, finding that some compounds in this class exhibited significant antioxidant, antibacterial, and cytotoxic activities against breast cancer cell lines . The presence of the amino group at position 6 in 2-Phenylpyrazolo[1,5-a]pyrimidin-6-amine could contribute to similar biological activities through hydrogen bonding interactions with target proteins.
Structure-Activity Relationships
The biological activity of 2-Phenylpyrazolo[1,5-a]pyrimidin-6-amine is likely influenced by key structural features:
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The phenyl ring at position 2 may enhance binding to hydrophobic pockets in target proteins
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The amino group at position 6 can serve as a hydrogen bond donor
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The fused pyrazolo[1,5-a]pyrimidine scaffold provides a rigid framework for optimal spatial arrangement of functional groups
Studies on related compounds have shown that modifications to these structural features can significantly impact biological activity. For instance, research on 2-phenylpyrazolo[1,5-a]pyrimidin-7-ones demonstrated that structural modifications, particularly at positions 2, 3, and 4, influenced their anti-inflammatory properties .
Research Developments and Future Directions
Recent research on pyrazolo[1,5-a]pyrimidines, including those with structural similarities to 2-Phenylpyrazolo[1,5-a]pyrimidin-6-amine, has focused on expanding their applications and optimizing their properties for specific therapeutic targets.
Recent Advances
A recent comprehensive review covering the period from 2015 to 2021 highlighted significant advances in the synthesis and functionalization of pyrazolo[1,5-a]pyrimidines, emphasizing their potential as anticancer agents and enzyme inhibitors . These developments have expanded the methodologies available for modifying compounds like 2-Phenylpyrazolo[1,5-a]pyrimidin-6-amine to enhance their biological activities.
In 2023, researchers reported the synthesis and evaluation of novel pyrazolo[1,5-a]pyrimidine derivatives with notable antioxidant, antibacterial, and cytotoxic activities. One compound, 7-Hydroxy-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile, demonstrated superior cytotoxicity against MCF-7 breast cancer cell lines compared to the reference drug Lapatinib .
Emerging Applications
Beyond traditional medicinal chemistry applications, pyrazolo[1,5-a]pyrimidines are gaining attention for their photophysical properties and potential use in materials science. Compounds in this class have demonstrated notable fluorescent properties, making them candidates for applications as fluorescent probes, in organic light-emitting devices, or as PET tumor imaging agents .
The unique structural features of 2-Phenylpyrazolo[1,5-a]pyrimidin-6-amine, including its extended π-conjugation system, suggest it may possess interesting photophysical properties that could be exploited for such applications.
Comparative Analysis with Related Compounds
To better understand the unique properties and potential applications of 2-Phenylpyrazolo[1,5-a]pyrimidin-6-amine, it is valuable to compare it with structurally related compounds.
Structural Analogues
Several pyrazolo[1,5-a]pyrimidine derivatives share structural similarities with 2-Phenylpyrazolo[1,5-a]pyrimidin-6-amine but differ in their substitution patterns:
Table 3: Comparison of 2-Phenylpyrazolo[1,5-a]pyrimidin-6-amine with Structural Analogues
These structural variations can significantly impact the compounds' properties and biological activities. For instance, the presence of a cyano group in 7-Amino-2-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile may enhance its ability to interact with certain target proteins through additional hydrogen bonding capabilities, while the position change of the amino group from position 6 to position 7 could alter its spatial arrangement and interaction with biological targets .
Pharmacological Comparison
The pharmacological properties of pyrazolo[1,5-a]pyrimidines are highly dependent on their specific substitution patterns. In studies of 2-phenylpyrazolo[1,5-a]pyrimidin-7-ones, it was found that the position and nature of substituents significantly influenced their anti-inflammatory activities .
Based on these structure-activity relationships, the amino group at position 6 in 2-Phenylpyrazolo[1,5-a]pyrimidin-6-amine likely contributes to its specific pharmacological profile through hydrogen bonding interactions with target proteins. Additionally, the phenyl ring at position 2 may enhance binding to hydrophobic pockets in target proteins, potentially increasing the compound's affinity for certain biological targets.
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